BenchChemオンラインストアへようこそ!

1-(7-Methyl-1H-indol-2-yl)propan-1-one

IDO1 Immuno-Oncology Enzyme Inhibition

Procure 1-(7-Methyl-1H-indol-2-yl)propan-1-one for robust SAR exploration and preclinical IDO1 studies. This scaffold features a defined inhibitory profile (hIDO1 IC50 2.30 μM) with high TDO selectivity (>43-fold) and cost-effective synthesis. Its potent activity on mouse IDO1 (IC50 22 nM) enables direct use in immunocompetent cancer models, ensuring experimental reproducibility.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 61258-71-7
Cat. No. B11908244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Methyl-1H-indol-2-yl)propan-1-one
CAS61258-71-7
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=CC=CC(=C2N1)C
InChIInChI=1S/C12H13NO/c1-3-11(14)10-7-9-6-4-5-8(2)12(9)13-10/h4-7,13H,3H2,1-2H3
InChIKeyDLFHMKVPBQNCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Methyl-1H-indol-2-yl)propan-1-one (CAS 61258-71-7) | Structural Identity and Baseline Specifications for Procurement


1-(7-Methyl-1H-indol-2-yl)propan-1-one (CAS 61258-71-7) is an indole derivative featuring a propan-1-one (ethyl ketone) substituent at the 2-position of the indole ring and a methyl group at the 7-position . With a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol , it is commercially available as a research-grade intermediate with a minimum purity specification of ≥98% . This compound serves as a versatile building block in medicinal chemistry and chemical biology applications, particularly as a starting material for further synthetic elaboration .

Why Simple Substitution of 1-(7-Methyl-1H-indol-2-yl)propan-1-one with Other 2-Acylindoles Fails in IDO1-Targeted Research


Indole-based IDO1 inhibitors exhibit pronounced sensitivity to both the position and nature of substituents on the indole core. Minor structural modifications—including the placement of the acyl group at the 2- versus 3-position or the presence/absence of a 7-methyl substituent—can drastically alter inhibitory potency, selectivity against the closely related TDO enzyme, and cellular activity [1][2]. Generic substitution of 1-(7-Methyl-1H-indol-2-yl)propan-1-one with structurally analogous but uncharacterized 2-acylindoles or 3-substituted regioisomers without confirmatory data risks introducing compounds with orders-of-magnitude lower potency, unpredictable off-target activity, or even inactive species, thereby compromising experimental reproducibility and lead optimization efforts.

Quantitative Differentiation of 1-(7-Methyl-1H-indol-2-yl)propan-1-one Against Key IDO1 Inhibitor Comparators


IDO1 Inhibitory Potency: Positioned Between Clinical-Stage Inhibitors and Weak Fragment-Like Compounds

In a recombinant human IDO1 enzyme assay, 1-(7-Methyl-1H-indol-2-yl)propan-1-one exhibited an IC50 of 2.30 μM [1]. This value places it approximately 10-fold less potent than the clinical IDO1 inhibitor epacadostat (IC50 ≈ 0.010–0.072 μM) [2] and over 2000-fold less potent than the irreversible inhibitor linrodostat (IC50 ≈ 0.001 μM) , but significantly more potent than the fragment-like 7-methylindole (IC50 not reported, but structurally minimal) and over 250-fold more potent than the weak IDO1 inhibitor indoximod (IC50 ≈ 6.3–7.7 μM) . This intermediate potency profile makes it a useful tool compound for studying structure-activity relationships (SAR) around the 2-acylindole scaffold without the confounding effects of extreme potency or irreversible binding.

IDO1 Immuno-Oncology Enzyme Inhibition

TDO Selectivity Profile: Favorable Window Over TDO Relative to Other 2-Acylindoles

In a recombinant human TDO enzyme assay, 1-(7-Methyl-1H-indol-2-yl)propan-1-one demonstrated minimal inhibition with an IC50 > 100 μM [1]. This corresponds to a selectivity index (SI = IC50(TDO) / IC50(IDO1)) of > 43, indicating a substantial preference for IDO1 over TDO. In contrast, another 2-acylindole analog (BDBM50514032, CHEMBL4471831) showed an IDO1 IC50 of 1.19 μM but only a modest 2.6-fold selectivity over TDO (TDO IC50 = 3.15 μM) [2]. The high selectivity of the 7-methyl derivative suggests that the 7-methyl substitution on the indole ring contributes favorably to TDO discrimination, making it a more appropriate choice for studies requiring a clean IDO1-selective pharmacological probe.

IDO1 Selectivity TDO Off-Target Activity

Cross-Species IDO1 Activity: Retained Potency in Mouse IDO1 Enables Murine Model Studies

1-(7-Methyl-1H-indol-2-yl)propan-1-one inhibits mouse IDO1 with an IC50 of 22 nM in a cell-based assay [1]. This represents a remarkable >100-fold increase in potency compared to its activity against recombinant human IDO1 enzyme (IC50 = 2300 nM) [1]. In contrast, epacadostat exhibits a more modest species shift, with a mouse IDO1 IC50 of 52.4 nM in a transfected cell assay . The pronounced gain in mouse IDO1 potency for the 7-methyl derivative suggests a unique species-dependent interaction that may be exploited for in vivo proof-of-concept studies in murine cancer models without requiring humanized IDO1 knock-in mice.

Mouse IDO1 In Vivo Pharmacology Cross-Species Activity

Synthetic Accessibility: One-Step, High-Yield Protocol Enhances Supply Reliability

A published protocol details the one-step synthesis of 1-(7-Methyl-1H-indol-2-yl)propan-1-one in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with the multi-step synthetic routes often required for more complex IDO1 inhibitors like linrodostat or epacadostat, which involve multiple protection/deprotection sequences and lower overall yields. The quantitative yield and operational simplicity of the Vilsmeier approach ensure consistent supply, lower production costs, and reduced batch-to-batch variability, making it an attractive building block for large-scale medicinal chemistry campaigns or fragment-based screening libraries.

Synthesis Vilsmeier Reaction Procurement

Recommended Applications for 1-(7-Methyl-1H-indol-2-yl)propan-1-one Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies of 2-Acylindole IDO1 Inhibitors

1-(7-Methyl-1H-indol-2-yl)propan-1-one serves as a benchmark intermediate-potency, IDO1-selective scaffold for systematic SAR exploration. Its well-defined IC50 (2.30 μM for human IDO1, 22 nM for mouse IDO1) and favorable TDO selectivity (>43-fold) provide a robust baseline for evaluating the impact of further substituent modifications on potency, selectivity, and species cross-reactivity [1]. Researchers can use this compound to probe the contributions of the 7-methyl group and 2-propan-1-one moiety to IDO1 binding, as established by the direct comparative data against a less selective 2-acylindole analog [2].

In Vivo Proof-of-Concept Studies in Syngeneic Mouse Tumor Models

The unexpected high potency of 1-(7-Methyl-1H-indol-2-yl)propan-1-one against mouse IDO1 (IC50 = 22 nM) makes it a compelling candidate for preclinical efficacy studies in immunocompetent mouse models of cancer [1]. Its ~2.4-fold superior potency over epacadostat on the mouse enzyme, combined with its favorable synthetic accessibility, enables cost-effective in vivo dosing to interrogate IDO1-mediated immune suppression in tumor microenvironments without the need for humanized IDO1 knock-in mice .

Fragment-Based Drug Discovery (FBDD) and Library Design

With a molecular weight of 187.24 g/mol and a clogP of 1.87 [1], 1-(7-Methyl-1H-indol-2-yl)propan-1-one adheres to the physicochemical guidelines for fragment libraries (MW < 250, clogP < 3). Its quantitative, one-step synthesis ensures ample supply for screening campaigns [2], and its balanced IDO1 inhibitory profile provides a tractable starting point for fragment growing, linking, or merging strategies aimed at optimizing IDO1-targeted therapeutics.

Chemical Probe for Dissecting IDO1 versus TDO Biology

The high selectivity of this compound for IDO1 over TDO (selectivity index > 43) [1] qualifies it as a useful chemical probe to differentiate the biological roles of these two kynurenine pathway enzymes. In contrast to dual IDO1/TDO inhibitors or compounds with poor selectivity, 1-(7-Methyl-1H-indol-2-yl)propan-1-one allows researchers to attribute observed phenotypic effects specifically to IDO1 inhibition, minimizing confounding contributions from TDO blockade.

Quote Request

Request a Quote for 1-(7-Methyl-1H-indol-2-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.